Divergent Estrogen Receptor Activity Profile
In a direct comparative study of seven licorice components, Licoricone (designated as L7) was classified as a partial estrogen antagonist, a functional profile opposite to that of the well-known licorice flavonoids liquiritigenin (Liq) and isoliquiritigenin (Iso-Liq), which are estrogen agonists [1]. All tested compounds, including Licoricone, exhibited low binding affinity for estrogen receptors (ERs) compared to the endogenous hormone estradiol (E2) [1].
| Evidence Dimension | Functional Estrogen Receptor Activity Profile |
|---|---|
| Target Compound Data | Partial estrogen antagonist |
| Comparator Or Baseline | Liquiritigenin (Liq) and Isoliquiritigenin (Iso-Liq): Estrogen agonists; Estradiol (E2): Full agonist |
| Quantified Difference | Qualitative difference in functional class (Antagonist vs. Agonist). Potency relative to E2 for all components was approximately 10,000-fold lower. |
| Conditions | In vitro gene expression assays in MCF-7 breast cancer cells and HepG2 hepatoma cells stably expressing ERα [1]. |
Why This Matters
This functional antagonism is a unique, non-interchangeable property that directly impacts experimental design in endocrine research; substituting an agonist like liquiritigenin for Licoricone would reverse the intended biological effect.
- [1] Boonmuen, N., et al. (2015). Licorice root components in dietary supplements are selective estrogen receptor modulators with a spectrum of estrogenic and anti-estrogenic activities. Steroids, 105, 42-49. View Source
